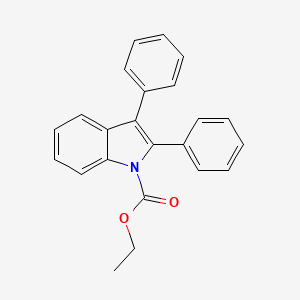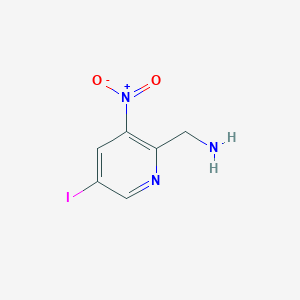
Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylate ester group attached to the indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring system can be synthesized through a series of cyclization reactions starting from suitable precursors such as substituted benzene derivatives.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of novel materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity towards target proteins.
Comparaison Avec Des Composés Similaires
Methyl (S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate: Lacks the fluorine atom, which may result in different biological activity and binding properties.
Methyl (S)-1-amino-6-chloro-2,3-dihydro-1H-indene-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and interactions.
Methyl (S)-1-amino-6-bromo-2,3-dihydro-1H-indene-4-carboxylate: Contains a bromine atom, which can influence the compound’s chemical and biological properties.
Uniqueness: The presence of the fluorine atom in Methyl (S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate imparts unique electronic and steric effects, enhancing its potential as a versatile compound in various applications. The fluorine atom can increase the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other scientific research endeavors.
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
methyl (1S)-1-amino-6-fluoro-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)9-5-6(12)4-8-7(9)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3/t10-/m0/s1 |
Clé InChI |
BUDLOWSOWKSKRK-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)C1=CC(=CC2=C1CC[C@@H]2N)F |
SMILES canonique |
COC(=O)C1=CC(=CC2=C1CCC2N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12839313.png)


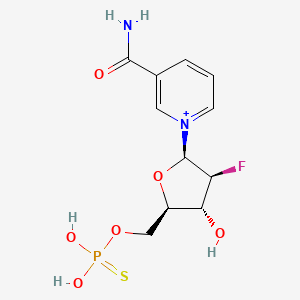
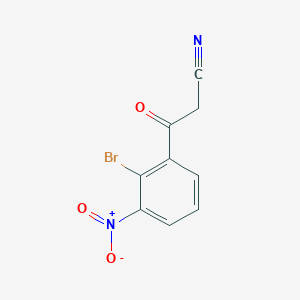
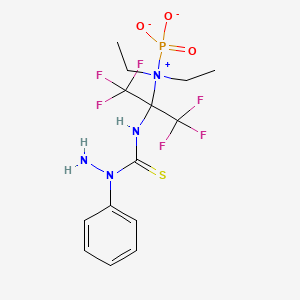
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)

